molecular formula C15H18Cl2N4O B2975040 (3-chlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1331254-93-3

(3-chlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2975040
CAS RN: 1331254-93-3
M. Wt: 341.24
InChI Key: HBURIVLRNLVJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H18Cl2N4O and its molecular weight is 341.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives showing variable and modest activity against investigated strains of bacteria and fungi. The compounds were prepared using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, among other processes (Patel, Agravat, & Shaikh, 2011).
  • Another study by Gan, Fang, and Zhou (2010) designed and synthesized azole-containing piperazine derivatives, finding that most compounds exhibited moderate to significant in vitro antibacterial and antifungal activities. Two compounds in particular showed remarkable antimicrobial efficacy against all tested strains (Gan, Fang, & Zhou, 2010).

Anticancer and Antituberculosis Studies

  • Mallikarjuna, Padmashali, and Sandeep (2014) conducted synthesis, anticancer, and antituberculosis studies for cyclopropyl piperazin-1-yl methanone derivatives. Some tested compounds exhibited significant antituberculosis and anticancer activity, with compound 3c showing activity in both assays (Mallikarjuna, Padmashali, & Sandeep, 2014).

Cytotoxic Agents

  • Ghasemi, Sharifi, and Mojarrad (2020) evaluated the cytotoxic activities of piperazin-2-one derivatives on cancer and normal cell lines. Substituents like guanidine, thiourea, and hydrazide increased cytotoxicity towards all three cell lines, indicating the potential of these compounds as cytotoxic agents (Ghasemi, Sharifi, & Mojarrad, 2020).

Novel Therapeutic Agents

  • Abbasi and colleagues (2019) synthesized a series of compounds with potential inhibitory activity against α-glucosidase enzyme. Some compounds exhibited considerable inhibitory activity, highlighting their potential as therapeutic agents (Abbasi et al., 2019).

properties

IUPAC Name

(3-chlorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O.ClH/c1-18-6-5-17-15(18)20-9-7-19(8-10-20)14(21)12-3-2-4-13(16)11-12;/h2-6,11H,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBURIVLRNLVJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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